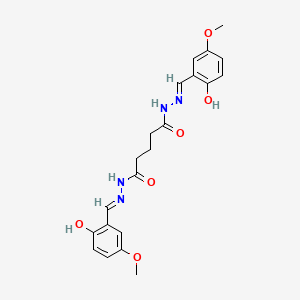
N'~1~,N'~5~-bis(2-hydroxy-5-methoxybenzylidene)pentanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'~1~,N'~5~-bis(2-hydroxy-5-methoxybenzylidene)pentanedihydrazide, commonly known as BHMP, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound belongs to the class of Schiff bases and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
BHMP has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BHMP has shown promising results as an anticancer agent, antimicrobial agent, and antiviral agent. In material science, BHMP has been used as a corrosion inhibitor for various metals. In environmental science, BHMP has been used as a chelating agent for heavy metals in wastewater treatment.
Mecanismo De Acción
The mechanism of action of BHMP varies depending on its application. In the case of its anticancer activity, BHMP induces apoptosis in cancer cells by activating the caspase pathway. In the case of its antimicrobial activity, BHMP disrupts the bacterial cell wall and inhibits the growth of bacteria. In the case of its antiviral activity, BHMP inhibits the viral replication process.
Biochemical and Physiological Effects:
BHMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BHMP induces cell death in cancer cells, inhibits bacterial growth, and inhibits viral replication. In vivo studies have shown that BHMP has low toxicity and can be used as a promising therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BHMP is its low toxicity, which makes it a promising therapeutic agent for various diseases. BHMP is also relatively easy to synthesize and can be characterized using various analytical techniques. However, one of the limitations of BHMP is its poor solubility in water, which can limit its use in aqueous solutions.
Direcciones Futuras
There are various future directions for the research on BHMP. One of the potential future directions is the development of BHMP-based anticancer drugs with improved efficacy and low toxicity. Another potential future direction is the development of BHMP-based antimicrobial agents with broad-spectrum activity against various bacteria. Additionally, BHMP can be further studied for its potential applications in material science and environmental science.
Métodos De Síntesis
BHMP can be synthesized using different methods, including the reaction of 2-hydroxy-5-methoxybenzaldehyde and pentanedihydrazide in the presence of a catalyst. Another method involves the reaction of 2-hydroxy-5-methoxybenzaldehyde and pentanedihydrazide in ethanol under reflux conditions. The synthesized BHMP can be characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
N,N'-bis[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6/c1-30-16-6-8-18(26)14(10-16)12-22-24-20(28)4-3-5-21(29)25-23-13-15-11-17(31-2)7-9-19(15)27/h6-13,26-27H,3-5H2,1-2H3,(H,24,28)(H,25,29)/b22-12+,23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDUOOXCKBIVIK-FWSOMWAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)CCCC(=O)NN=CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CCCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6024491.png)
![(1H-indol-3-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6024494.png)
![methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6024500.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6024505.png)
![7-(2-chlorophenyl)-2-[(2-furylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B6024520.png)
![1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6024521.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-6,8-dimethoxy-4-methylquinoline](/img/structure/B6024524.png)
![2-allyl-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6024532.png)
![1-(cyclohexylmethyl)-5-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6024541.png)


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6024561.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B6024564.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B6024566.png)